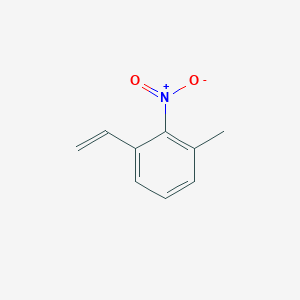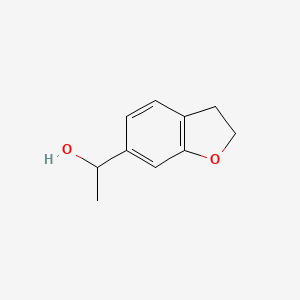
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide is a chemical compound with the molecular formula C27H25Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis and various scientific research applications. The compound is known for its unique structure, which includes a triphenylphosphonium group attached to a benzyl group and a 2-bromoethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide and a 2-bromoethyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane or toluene. The reaction mixture is often heated to reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Hydroxide, cyanide, thiolate ions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding alcohol, while coupling reactions can produce various complex organic molecules.
Aplicaciones Científicas De Investigación
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in targeting and modifying biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide involves its ability to interact with various molecular targets through its phosphonium group. The compound can form stable complexes with nucleophiles and other reactive species, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyltriphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
Uniqueness
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide is unique due to its specific combination of a benzyl group and a 2-bromoethyl group attached to the triphenylphosphonium moiety. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
21844-32-6 |
|---|---|
Fórmula molecular |
C27H25Br2P |
Peso molecular |
540.3 g/mol |
Nombre IUPAC |
(3-bromo-1-phenylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H25BrP.BrH/c28-22-21-27(23-13-5-1-6-14-23)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1 |
Clave InChI |
UQFITGXOWSLIOB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(CCBr)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)

![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)







![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)



